molecular formula C19H16N2O5 B3481651 5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3481651
M. Wt: 352.3 g/mol
InChI Key: XUXCCKKJHPZNBH-GXDHUFHOSA-N
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Description

5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPP is a pyrimidine derivative that exhibits a unique chemical structure and possesses a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. Additionally, this compound has not yet been extensively studied in humans, and its safety and toxicity profiles are not well understood.

Future Directions

There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of investigation is the development of this compound derivatives with improved stability and bioavailability. Another area of research is the investigation of the compound's potential as a diagnostic tool for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and toxicity profiles of this compound and its derivatives in humans. Finally, the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, warrants further investigation.

Scientific Research Applications

5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory activities. This compound has also been shown to possess neuroprotective, cardioprotective, and hepatoprotective effects. The compound has been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been investigated for its potential as a diagnostic tool for cancer and infectious diseases.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-15-9-8-12(11-16(15)26-2)10-14-17(22)20-19(24)21(18(14)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,22,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXCCKKJHPZNBH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3,4-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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